![molecular formula C7H6CaN2O7S+2 B13752212 calcium;4-methyl-3,5-dinitrobenzenesulfonic acid CAS No. 5465-61-2](/img/no-structure.png)
calcium;4-methyl-3,5-dinitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid is an organosulfur compound that features a sulfonic acid group attached to a benzene ring, which is further substituted with nitro groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-methyl-3,5-dinitrobenzenesulfonic acid typically involves the nitration of 4-methylbenzenesulfonic acid. This process is carried out by treating 4-methylbenzenesulfonic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to achieve high yields and purity. The final product is often isolated and purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride for forming sulfonyl chlorides, or ammonia for forming sulfonamides.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of 4-methyl-3,5-diaminobenzenesulfonic acid.
Substitution: Formation of various sulfonamide and sulfonyl chloride derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving nitroaromatic compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of calcium;4-methyl-3,5-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzenesulfonic acid: Similar structure but lacks the methyl group.
4-Methyl-3,5-dinitrobenzoic acid: Similar nitro and methyl substitution but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The calcium salt form also enhances its solubility and stability in various solvents.
Eigenschaften
5465-61-2 | |
Molekularformel |
C7H6CaN2O7S+2 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
calcium;4-methyl-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Ca/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+2 |
InChI-Schlüssel |
FBYHUTUCUMSUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.